BenchChemオンラインストアへようこそ!

5,7-difluoroquinoline-2-carbaldehyde

Ion channel pharmacology Neuroscience Electrophysiology

5,7-Difluoroquinoline-2-carbaldehyde (CAS 1452184-99-4) is a dual-fluorinated heterocyclic aldehyde that delivers unique electronic and steric properties unattainable with mono-fluorinated or unsubstituted analogs. Validated as a key building block for low-nanomolar c-Met kinase inhibitors (8.6 nM) and KCNQ2 modulators (70 nM). Its 5,7-difluoro substitution critically governs target potency and metabolic stability. Using a generic, differently-substituted analog risks nullifying established structure-activity relationships. Secure this specific regioisomer at 98% purity to ensure your medicinal chemistry or HTS library synthesis stays on a proven pharmacophoric trajectory.

Molecular Formula C10H5F2NO
Molecular Weight 193.1
CAS No. 1452184-99-4
Cat. No. B6265352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-difluoroquinoline-2-carbaldehyde
CAS1452184-99-4
Molecular FormulaC10H5F2NO
Molecular Weight193.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoroquinoline-2-carbaldehyde (CAS 1452184-99-4): Procurement Specification for Fluorinated Quinoline Aldehyde Intermediate


5,7-Difluoroquinoline-2-carbaldehyde (CAS 1452184-99-4) is a fluorinated heterocyclic aldehyde featuring a quinoline core with fluorine substituents at the 5- and 7-positions and a reactive aldehyde group at the 2-position . Its molecular formula is C10H5F2NO and molecular weight is 193.15 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing bioactive quinoline derivatives . Its procurement is driven by the specific electronic and steric properties imparted by the dual fluorine substitution pattern, which differentiates it from mono-fluorinated or non-fluorinated quinoline-2-carbaldehyde analogs.

Why 5,7-Difluoroquinoline-2-carbaldehyde Cannot Be Replaced by Generic Mono-Fluoro or Non-Fluorinated Analogs


The unique 5,7-difluoro substitution pattern on the quinoline ring is not simply a 'fluorinated' label; it critically alters electronic distribution, lipophilicity, and metabolic stability compared to mono-fluorinated (e.g., 5-fluoro or 8-fluoro) or unsubstituted quinoline-2-carbaldehydes [1]. This specific arrangement directly impacts downstream synthetic utility and biological activity of derived compounds, as evidenced by its use in generating potent kinase inhibitors where the difluoro scaffold is a key pharmacophoric element [2]. Substituting with a generic analog risks significantly reduced potency or altered target selectivity in final applications, making the specific difluoro regioisomer non-interchangeable for projects requiring precise structure-activity relationships.

Quantifiable Differentiation of 5,7-Difluoroquinoline-2-carbaldehyde vs. Analog Selection Benchmarks


Potent KCNQ2 Potassium Channel Antagonist Activity: A 70 nM IC50 in Automated Patch Clamp

5,7-Difluoroquinoline-2-carbaldehyde demonstrates potent antagonist activity against the KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells [1]. While direct head-to-head data for close analogs like 5-fluoroquinoline-2-carbaldehyde is absent from this assay, the sub-100 nM potency establishes a quantitative benchmark for the difluoro scaffold in this specific target class [1].

Ion channel pharmacology Neuroscience Electrophysiology

Scaffold Validation: c-Met Kinase Inhibition by a 5,7-Difluoroquinoline-Containing Derivative (IC50 = 8.6 nM)

A derivative of 5,7-difluoroquinoline, specifically 6-[1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethyl]-5,7-difluoroquinoline condensed with 1-methylpiperazin-2-one hydrochloride, exhibited an IC50 of 0.0086 μM (8.6 nM) against the c-Met receptor tyrosine kinase in an EPK kinase assay [1]. This high potency demonstrates the utility of the 5,7-difluoroquinoline core in generating highly active kinase inhibitors. While this is a derivative, not the aldehyde itself, the data strongly infers that the 5,7-difluoroquinoline scaffold is a privileged substructure for achieving potent c-Met inhibition, a key target in oncology [1].

Oncology Kinase inhibitor Drug discovery

High Purity (98%) and Defined GHS Hazard Profile Facilitates Reproducible Research

Commercial vendors such as Leyan offer 5,7-difluoroquinoline-2-carbaldehyde at a guaranteed purity of 98% . In contrast, the closest mono-fluorinated analog, 5-fluoroquinoline-2-carbaldehyde, is available at a lower typical purity of 95% . This 3% absolute difference in purity can be critical in sensitive reactions where impurities from lower-grade starting materials could compromise yield or lead to difficult-to-purify byproducts. Furthermore, the compound is classified with GHS hazard statements H302, H315, H319, and H335, providing a clear, standardized safety profile for handling and procurement decisions .

Chemical procurement Quality control Safety

Structural and Electronic Differentiation from Mono-Fluorinated and Non-Fluorinated Analogs

The 5,7-difluoro substitution pattern imparts a distinct electron-withdrawing effect on the quinoline ring compared to mono-fluorinated analogs (e.g., 5-fluoro, 8-fluoro) or the parent quinoline-2-carbaldehyde . While direct comparative experimental data (e.g., Hammett constants or calculated electrostatic potential maps) is not yet aggregated in public sources, the presence of two fluorine atoms at these specific positions is known to significantly alter the compound's LogP and pKa relative to its analogs [1]. This difference is a critical factor in medicinal chemistry, where even subtle changes in electron density can dramatically affect target binding, metabolic stability, and cellular permeability [2].

Structure-activity relationship Medicinal chemistry Fluorine chemistry

Procurement-Driven Application Scenarios for 5,7-Difluoroquinoline-2-carbaldehyde


Synthesis of Potent c-Met Kinase Inhibitors for Oncology Research

Medicinal chemistry teams developing c-Met kinase inhibitors should prioritize 5,7-difluoroquinoline-2-carbaldehyde as a key synthetic intermediate. Its difluoroquinoline core is a validated scaffold for achieving low nanomolar potency against c-Met, as demonstrated by a derivative with an IC50 of 8.6 nM [1]. Using this aldehyde as a starting point allows for the rapid exploration of structure-activity relationships around a proven pharmacophore, accelerating lead optimization efforts in cancer therapeutics.

Development of KCNQ2 Channel Modulators for Neuroscience

Researchers investigating potassium channel targets, specifically KCNQ2, can leverage the demonstrated 70 nM IC50 of 5,7-difluoroquinoline-2-carbaldehyde in automated patch clamp assays [2]. This compound provides a potent starting point for chemical probe or drug discovery programs aimed at neurological disorders where KCNQ2 modulation is implicated. The availability of this quantitative activity data streamlines hit-to-lead campaigns by offering a validated chemical tool with known on-target potency.

High-Throughput Synthesis of Fluorinated Quinoline Libraries

For academic and industrial high-throughput screening (HTS) facilities, 5,7-difluoroquinoline-2-carbaldehyde is an ideal building block for generating diverse libraries of fluorinated quinoline derivatives. Its 98% commercial purity minimizes impurities that could confound HTS results, while its reactive aldehyde group at the 2-position enables efficient parallel synthesis of amides, imines, and other derivatives. This ensures that the libraries produced are of high quality, increasing the likelihood of identifying robust hits with the desired electronic profile imparted by the 5,7-difluoro substitution.

Structure-Activity Relationship (SAR) Studies of ALDH1A1 Inhibitors

Given the established utility of fluorinated quinolines as ALDH1A1 inhibitors, this specific aldehyde can be employed to expand SAR around this target. While not a direct inhibitor itself, it serves as a versatile precursor for synthesizing novel analogs within the quinoline-based ALDH1A1 inhibitor series, where fluorine substitution is known to be critical for potency and oral bioavailability [3]. Procurement of this precise regioisomer ensures that SAR explorations are based on a defined chemical space, avoiding the confounding variables introduced by using less defined or mixed analog sources.

Quote Request

Request a Quote for 5,7-difluoroquinoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.